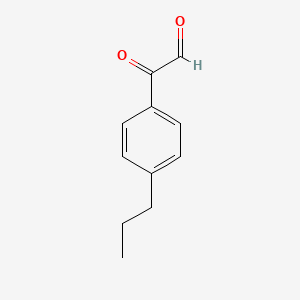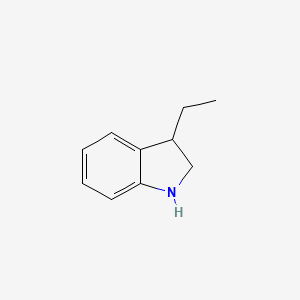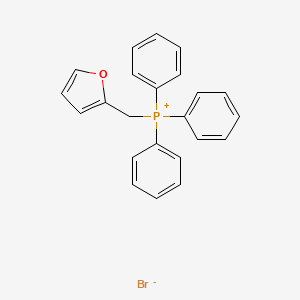
(Furan-2-ylmethyl)triphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Furan-2-ylmethyl)triphenylphosphoniumbromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a furfuryl group attached to a triphenylphosphonium moiety, with bromide as the counterion. It is known for its utility in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)triphenylphosphoniumbromide can be synthesized through the reaction of triphenylphosphine with furfuryl bromide. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF).
- Adding furfuryl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization to obtain pure furfuryltriphenylphosphonium bromide.
Industrial Production Methods: While specific industrial production methods for furfuryltriphenylphosphonium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: (Furan-2-ylmethyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Wittig Reactions: As a phosphonium salt, it is particularly useful in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used for oxidation reactions.
Wittig Reagents: In Wittig reactions, the compound acts as a ylide precursor, reacting with carbonyl compounds under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted furfuryltriphenylphosphonium compounds can be formed.
Alkenes: In Wittig reactions, the major products are alkenes with specific stereochemistry.
科学的研究の応用
(Furan-2-ylmethyl)triphenylphosphoniumbromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
作用機序
The mechanism of action of furfuryltriphenylphosphonium bromide primarily involves its role as a phosphonium ylide precursor in Wittig reactions. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylide: The phosphonium salt reacts with a base to form the ylide.
Reaction with Carbonyl Compounds: The ylide then reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism.
類似化合物との比較
(Furan-2-ylmethyl)triphenylphosphoniumbromide can be compared with other similar phosphonium salts, such as:
Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but with different alkyl groups.
Benzyltriphenylphosphonium Bromide: Another phosphonium salt with a benzyl group, used in organic synthesis.
Allyltriphenylphosphonium Bromide: Contains an allyl group and is used in specific synthetic applications.
Uniqueness: this compound is unique due to the presence of the furfuryl group, which imparts specific reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
特性
CAS番号 |
18138-86-8 |
|---|---|
分子式 |
C23H20BrOP |
分子量 |
423.3 g/mol |
IUPAC名 |
furan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H20OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-18H,19H2;1H/q+1;/p-1 |
InChIキー |
BELIOTJZMYBGQS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


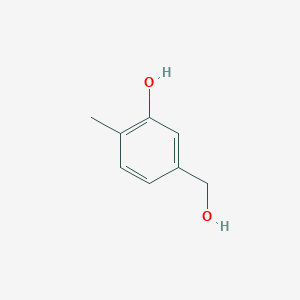

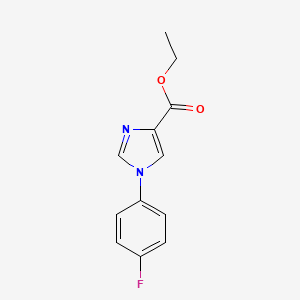
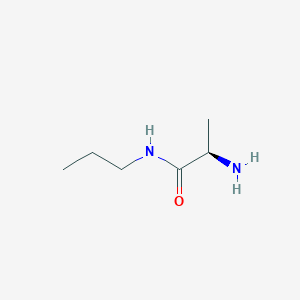

![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)
![1H-Pyrrolo[2,3-b]pyridine-2-propanoic acid, 6-chloro-1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, ethyl ester](/img/structure/B8775361.png)
![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)

